molecular formula C27H26N2O6 B11015860 N-{2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoyl}-L-tryptophan

N-{2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoyl}-L-tryptophan

Cat. No.: B11015860
M. Wt: 474.5 g/mol
InChI Key: DXICFGQSCWLYEU-GMTBNIFVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-3-(1H-INDOL-3-YL)-2-({2-[(6-OXO-7,8,9,10-TETRAHYDRO-6H-BENZO[C]CHROMEN-3-YL)OXY]PROPANOYL}AMINO)PROPANOIC ACID is a complex organic compound that features an indole moiety and a benzochromenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-(1H-INDOL-3-YL)-2-({2-[(6-OXO-7,8,9,10-TETRAHYDRO-6H-BENZO[C]CHROMEN-3-YL)OXY]PROPANOYL}AMINO)PROPANOIC ACID typically involves multi-step organic synthesis. The key steps include the formation of the indole ring, the benzochromenyl group, and their subsequent coupling. Common reagents used in these reactions include indole derivatives, benzochromenyl precursors, and various coupling agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2S)-3-(1H-INDOL-3-YL)-2-({2-[(6-OXO-7,8,9,10-TETRAHYDRO-6H-BENZO[C]CHROMEN-3-YL)OXY]PROPANOYL}AMINO)PROPANOIC ACID undergoes various chemical reactions, including:

    Oxidation: The indole and benzochromenyl groups can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the functional groups attached to the core structure.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s properties.

Scientific Research Applications

Chemistry

In chemistry, (2S)-3-(1H-INDOL-3-YL)-2-({2-[(6-OXO-7,8,9,10-TETRAHYDRO-6H-BENZO[C]CHROMEN-3-YL)OXY]PROPANOYL}AMINO)PROPANOIC ACID is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound can be used to study the interactions between indole derivatives and biological targets. Its structural features make it a valuable tool for investigating enzyme mechanisms and receptor binding.

Medicine

In medicinal chemistry, (2S)-3-(1H-INDOL-3-YL)-2-({2-[(6-OXO-7,8,9,10-TETRAHYDRO-6H-BENZO[C]CHROMEN-3-YL)OXY]PROPANOYL}AMINO)PROPANOIC ACID has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases involving indole-related pathways.

Industry

In the industrial sector, this compound can be used in the development of advanced materials with unique properties. Its structural complexity allows for the design of materials with specific functionalities, such as enhanced mechanical strength or improved thermal stability.

Mechanism of Action

The mechanism of action of (2S)-3-(1H-INDOL-3-YL)-2-({2-[(6-OXO-7,8,9,10-TETRAHYDRO-6H-BENZO[C]CHROMEN-3-YL)OXY]PROPANOYL}AMINO)PROPANOIC ACID involves its interaction with molecular targets such as enzymes and receptors. The indole moiety can bind to specific sites on proteins, modulating their activity. The benzochromenyl group may also contribute to the compound’s overall biological activity by interacting with different molecular pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (2S)-3-(1H-INDOL-3-YL)-2-({2-[(6-OXO-7,8,9,10-TETRAHYDRO-6H-BENZO[C]CHROMEN-3-YL)OXY]PROPANOYL}AMINO)PROPANOIC ACID lies in its combination of an indole moiety and a benzochromenyl group, which imparts distinct chemical and biological properties. This structural uniqueness allows for diverse applications across various fields, making it a valuable compound for research and development.

Properties

Molecular Formula

C27H26N2O6

Molecular Weight

474.5 g/mol

IUPAC Name

(2S)-3-(1H-indol-3-yl)-2-[2-[(6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]propanoylamino]propanoic acid

InChI

InChI=1S/C27H26N2O6/c1-15(25(30)29-23(26(31)32)12-16-14-28-22-9-5-4-6-18(16)22)34-17-10-11-20-19-7-2-3-8-21(19)27(33)35-24(20)13-17/h4-6,9-11,13-15,23,28H,2-3,7-8,12H2,1H3,(H,29,30)(H,31,32)/t15?,23-/m0/s1

InChI Key

DXICFGQSCWLYEU-GMTBNIFVSA-N

Isomeric SMILES

CC(C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)OC3=CC4=C(C=C3)C5=C(CCCC5)C(=O)O4

Canonical SMILES

CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)OC3=CC4=C(C=C3)C5=C(CCCC5)C(=O)O4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.